3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide (abbreviated as FMPPB) is a chemical compound that has been extensively studied for its potential use in the field of medicine. FMPPB is a benzamide derivative and has a molecular formula of C18H19FN2O2. It is a white crystalline powder that is soluble in DMSO (dimethyl sulfoxide) and has a melting point of 206-208°C.
Wirkmechanismus
The exact mechanism of action of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide acts as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of pain and addiction. By blocking this receptor, 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide can alleviate pain and reduce the risk of addiction.
Biochemical and Physiological Effects:
3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide can inhibit the release of dopamine in the brain. This can lead to a reduction in the reward response and can help to reduce the risk of addiction. 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide is its potency. It has been shown to be a highly effective analgesic and anticancer agent in animal models. However, one of the limitations of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide is its low solubility in water. This can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research is the development of new analogs of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide that have improved solubility and potency. Another area of research is the investigation of the potential use of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide in the treatment of addiction. Studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide can reduce the reward response, which may make it a promising candidate for the treatment of addiction. Additionally, further studies are needed to investigate the safety and efficacy of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide in human clinical trials.
Synthesemethoden
The synthesis of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 3-fluoroaniline with 4-morpholinecarboxylic acid to form 3-fluoro-N-(4-morpholinyl)aniline. This compound is then reacted with 2-bromoacetophenone to form 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has been studied for its potential use in treating various medical conditions. One of the most promising applications of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide is in the treatment of pain. Studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide acts as a potent analgesic and can be used to alleviate pain in animal models. 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has also been studied for its potential use in the treatment of cancer. Studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has anticancer properties and can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-fluoro-N-(2-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-14-5-3-4-13(12-14)17(21)19-15-6-1-2-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIZEZGWUUEMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[2-(morpholin-4-yl)phenyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.